3-Fluoro-5-(trifluoromethoxy)benzyl alcohol
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Overview
Description
3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to a benzyl alcohol structure
Mechanism of Action
Target of Action
It is known that the compound may cause skin and eye irritation, and may also cause respiratory irritation . This suggests that the compound may interact with skin, eye, and respiratory tissues.
Mode of Action
It is known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through this mechanism.
Biochemical Pathways
Its use in suzuki–miyaura coupling suggests that it may play a role in carbon–carbon bond formation .
Pharmacokinetics
Safety data sheets suggest that the compound may be absorbed through the skin and respiratory system .
Result of Action
It is known to cause skin and eye irritation, and may also cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol. For instance, it is recommended to use the compound in a well-ventilated area to avoid inhalation . Additionally, it should be stored in a well-ventilated place and kept in a tightly closed container .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-Fluoro-5-(trifluoromethoxy)benzyl alcohol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the alcohol group to a corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde or 3-Fluoro-5-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-Fluoro-5-(trifluoromethoxy)benzyl alkane.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)benzyl alcohol has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Employed in the development of advanced materials with unique electronic or optical properties.
Industrial Chemistry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)benzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
Uniqueness
3-Fluoro-5-(trifluoromethoxy)benzyl alcohol is unique due to the simultaneous presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions .
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTUZFGGSZDUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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